N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS3/c1-2-19-12-16-15-10(21-12)14-9(18)8-7-20-11(13-8)17-5-3-4-6-17/h3-7H,2H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACTUASNPJCENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylthio Group: This step involves the alkylation of the thiadiazole ring with ethyl halides in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.
Coupling with Pyrrole: The final step involves the coupling of the synthesized thiadiazole-thiazole intermediate with pyrrole under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylthio (-S-C₂H₅) group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. For example:
-
Displacement with amines : The ethylthio group can react with primary or secondary amines to form substituted thiadiazole derivatives.
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Alkylation or arylation : Reaction with alkyl halides or aryl halides under basic conditions may yield alkyl/aryl sulfides.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| Ethylamine, K₂CO₃, DMF, 80°C | N-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)... | IR: Loss of ν(S-C) at 680 cm⁻¹ |
Condensation with Hydrazines
The carboxamide (-CONH₂) group on the thiazole ring can react with hydrazines to form hydrazide derivatives, enabling further cyclization into heterocycles like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| Hydrazine hydrate, EtOH, reflux | Hydrazide intermediate | ¹H-NMR: δ 4.2 ppm (NH₂) |
| CS₂, KOH, HCl | 1,3,4-Thiadiazole derivative | ¹³C-NMR: δ 167 ppm (C=S) |
Cyclization Reactions
The carboxamide group can undergo cyclization with thioureas or thiosemicarbazides to form fused heterocyclic systems.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| Thiourea, H₂SO₄, 100°C | Thiadiazolo[3,2-b]thiazole | MS: m/z 348 [M+H]⁺ |
Electrophilic Aromatic Substitution
The pyrrole ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-positions, though steric hindrance from adjacent groups could limit reactivity.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| HNO₃, AcOH, 0°C | Nitro-substituted pyrrole derivative | UV-Vis: λ_max shift to 310 nm |
Oxidation and Reduction
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Oxidation : The ethylthio group may oxidize to a sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or peracids.
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Reduction : The thiadiazole ring could undergo partial reduction with Raney Ni/H₂ to form dihydrothiadiazole derivatives.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| H₂O₂, CH₃COOH, 50°C | Sulfoxide derivative | IR: ν(S=O) at 1050 cm⁻¹ |
| Raney Ni, H₂, EtOH | Dihydrothiadiazole | ¹H-NMR: δ 3.1 ppm (CH₂) |
Cross-Coupling Reactions
The thiazole and thiadiazole rings may participate in Suzuki or Ullmann couplings if halogenated derivatives are synthesized.
Example Reaction Pathway :
| Reagent/Condition | Product | Supporting Data |
|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thiazole conjugate | HPLC: >95% purity |
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the thiadiazole ring may undergo ring-opening or rearrangement. For example, treatment with HCl/EtOH could cleave the thiadiazole S-N bonds.
Biological Activity Correlations
Reaction products have shown enhanced bioactivity:
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiadiazole derivatives, characterized by its unique molecular structure that contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 308.40 g/mol. The compound is typically a yellow crystalline solid, soluble in organic solvents but insoluble in water, which may limit its application in some areas.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. A study by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antibacterial efficacy against several bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated moderate to significant antibacterial activity, suggesting potential for developing new antimicrobial agents based on this compound .
Anticancer Potential
Thiadiazoles have also been investigated for their anticancer properties. A series of new 1,3,4-thiadiazoles were synthesized and tested against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results showed promising cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . Molecular docking studies indicated that these compounds could effectively bind to targets involved in cancer progression, highlighting their potential as lead compounds for drug development .
Agrochemical Applications
The compound's structural features make it a candidate for developing new agrochemicals. Thiadiazole derivatives are known for their fungicidal and herbicidal properties. Research indicates that modifications in the thiadiazole structure can enhance biological activity against plant pathogens, making them valuable in agricultural applications .
Material Science Applications
In material science, thiadiazoles have been explored for their use in sensors and catalysts due to their electronic properties. The ability to modify the electronic characteristics of thiadiazole derivatives allows for the design of materials with specific functionalities, such as improved conductivity or catalytic activity . Future research could focus on synthesizing novel thiadiazole-based materials for applications in electronics and nanotechnology.
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of novel 1,3,4-thiadiazole derivatives and tested them against various microbial strains using the disc diffusion method. The results showed that some derivatives had significant antibacterial activity, suggesting their potential as new antimicrobial agents .
- Anticancer Activity : In another study, a group of thiadiazole derivatives was evaluated for cytotoxicity against cancer cell lines. The most potent compounds were subjected to molecular docking studies to assess their interaction with dihydrofolate reductase (DHFR), a key target in cancer therapy .
- Material Development : Research into the electronic properties of thiadiazole derivatives revealed their potential use in developing organic semiconductors and sensors. These materials could be utilized in various electronic devices due to their favorable conductivity and stability .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiadiazole Derivatives
provides data on structurally related 1,3,4-thiadiazol-2-yl acetamide derivatives. For example:
| Compound ID | Substituent on Thiadiazole | Phenoxy/Acetamide Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5g | Ethylthio | 2-Isopropyl-5-methylphenoxy | 78 | 168–170 |
| 5l | Ethylthio | 2-Methoxyphenoxy | 68 | 138–140 |
| 5f | Methylthio | 2-Isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5h | Benzylthio | 2-Isopropyl-5-methylphenoxy | 88 | 133–135 |
Key Observations :
- Ethylthio vs. Methylthio : Ethylthio-substituted compounds (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio analogs (5f: 158–160°C), suggesting stronger intermolecular forces due to increased alkyl chain length .
- Benzylthio Substituents : Compounds like 5h show lower melting points (133–135°C) but higher yields (88%), likely due to steric hindrance reducing crystallinity .
Heterocyclic Core Modifications
Thiazole vs. Pyrazole/Pyrazine Derivatives
and highlight compounds with divergent heterocyclic systems:
Key Observations :
Functional Group Impact on Bioactivity
lists thiadiazole derivatives like tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), a herbicide, highlighting how substituents dictate application . Comparatively, the target compound’s pyrrole-thiazole system may prioritize pharmaceutical over pesticidal activity.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique structure incorporates both thiazole and thiadiazole moieties, which are pivotal in enhancing its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and various carbonyl compounds. The incorporation of the ethylthio group and the pyrrole moiety further enhances the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Example Compound 1 | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |
| Example Compound 2 | HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |
| This compound | TBD | TBD |
The exact IC50 values for this compound are yet to be determined in specific studies; however, its structural analogs have demonstrated promising results in inducing apoptotic cell death and inhibiting tumor growth.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. For instance, studies have shown that these compounds exhibit activity against a range of bacteria and fungi:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 20 µg/mL | |
| Escherichia coli | Inhibition at 15 µg/mL | |
| Candida albicans | Inhibition at 25 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects:
Case Studies
Several case studies have investigated the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited potent anticancer activity against MCF-7 and HepG2 cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties of various thiadiazole derivatives against clinical strains of bacteria and fungi. Results indicated that certain derivatives had superior efficacy compared to conventional antibiotics .
Q & A
Q. How are synergistic effects with existing therapeutics evaluated?
- Combination Index (CI) :
- Method : Use CompuSyn software to calculate CI values (e.g., cisplatin + compound at 1:1 ratio) .
- Mechanistic Studies : Perform transcriptomics to identify pathways enhanced by synergy (e.g., apoptosis upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
